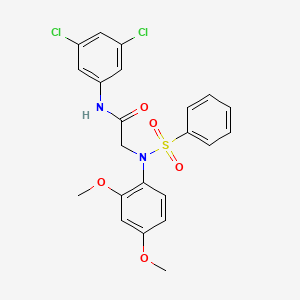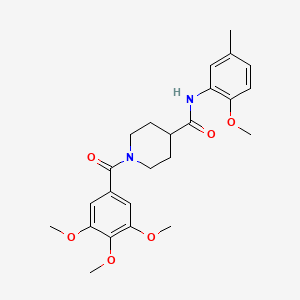![molecular formula C20H21NO3S B3435832 2-methylsulfanyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylbenzamide](/img/structure/B3435832.png)
2-methylsulfanyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylbenzamide
描述
2-methylsulfanyl-N-spiro[1,3-benzodioxole-2,1’-cyclohexane]-5-ylbenzamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts distinct chemical and physical properties, making it a valuable target for synthetic chemists.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-N-spiro[1,3-benzodioxole-2,1’-cyclohexane]-5-ylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a benzodioxole derivative and a cyclohexane derivative. This step often requires the use of a strong acid or base as a catalyst and may involve heating to facilitate the cyclization process.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction. This step typically involves the use of a methylthiol reagent and a suitable leaving group on the spirocyclic core.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction. This step may require the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of automated synthesis platforms can help streamline the production process and reduce the need for manual intervention.
化学反应分析
Types of Reactions
2-methylsulfanyl-N-spiro[1,3-benzodioxole-2,1’-cyclohexane]-5-ylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone. Common oxidizing agents for this transformation include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to form the corresponding amine. This reaction typically requires the use of a reducing agent such as lithium aluminum hydride or borane.
Substitution: The spirocyclic core can undergo substitution reactions, where functional groups on the benzodioxole or cyclohexane rings are replaced with other groups. This can be achieved using various nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, borane
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used
科学研究应用
2-methylsulfanyl-N-spiro[1,3-benzodioxole-2,1’-cyclohexane]-5-ylbenzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals. Its unique spirocyclic structure can impart desirable pharmacokinetic and pharmacodynamic properties.
Materials Science: The compound’s distinct chemical properties make it a potential candidate for the development of new materials with specific functionalities, such as sensors or catalysts.
Biological Studies: Researchers can use this compound to study its interactions with biological targets, such as enzymes or receptors, to gain insights into its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, making it valuable for industrial chemical processes.
作用机制
The mechanism of action of 2-methylsulfanyl-N-spiro[1,3-benzodioxole-2,1’-cyclohexane]-5-ylbenzamide involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The methylsulfanyl group can participate in various chemical interactions, such as hydrogen bonding or hydrophobic interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Spiroindoles: These compounds also feature a spirocyclic structure and are known for their biological activity, including anticancer and antimicrobial properties.
Spirooxindoles: Similar to spiroindoles, spirooxindoles have a spirocyclic core and are used in drug design due to their ability to interact with biological targets.
Spiropyrans: These photochromic compounds can switch between different isomeric forms in response to light, making them useful in materials science and molecular electronics.
Uniqueness
2-methylsulfanyl-N-spiro[1,3-benzodioxole-2,1’-cyclohexane]-5-ylbenzamide is unique due to its specific combination of a spirocyclic core, a methylsulfanyl group, and a benzamide moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
2-methylsulfanyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-25-18-8-4-3-7-15(18)19(22)21-14-9-10-16-17(13-14)24-20(23-16)11-5-2-6-12-20/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSGKHPYXOXHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4(O3)CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-2,5-DICHLORO-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE](/img/structure/B3435750.png)
![3-{[(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}phenyl 4-tert-butylbenzoate](/img/structure/B3435754.png)
![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3435767.png)
![N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3435774.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3435782.png)
![(5E)-5-[(2-bromophenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B3435786.png)


![ethyl 4-[3-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B3435802.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide](/img/structure/B3435818.png)
![2-[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-ethoxyphenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B3435834.png)
![2-[4-chloro-2-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B3435841.png)
![3-amino-6-(1,3-benzodioxol-5-yl)-N-(4-bromo-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3435847.png)
